molecular formula C30H46O3 B13413643 Boldenone undecanoate

Boldenone undecanoate

Cat. No.: B13413643
M. Wt: 454.7 g/mol
InChI Key: YRLFCTLEPMMSHQ-CNQKSJKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boldenone undecanoate is a chemical compound of significant interest in scientific research, provided exclusively for laboratory use. Its IUPAC name is (17β)-17-[(1-Oxoundecyl)oxy]androsta-1,4-dien-3-one . As an ester derivative of the anabolic steroid boldenone, its primary research value lies in studying the pharmacokinetic profile of hormone esters and their slow release into biological systems . The mechanism of action for the parent compound, boldenone, involves acting as an agonist of the androgen receptor (AR). Upon binding, the hormone-receptor complex regulates gene transcription in tissues, influencing pathways related to protein synthesis and nitrogen retention . It is crucial for researchers to note that boldenone and its esters have no approved therapeutic use in humans and are classified as a Schedule III controlled substance in the United States . Furthermore, they are prohibited in competitive sports by the World Anti-Doping Agency (WADA) . This product is sold as a "For Research Use Only" (RUO) chemical. It is not intended for direct human or veterinary use, as a dietary supplement, or for any form of in-vivo application. Researchers should handle this material in accordance with their laboratory's safety protocols, consulting the relevant MSDS for complete hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate

InChI

InChI=1S/C30H46O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h17,19,21,24-27H,4-16,18,20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1

InChI Key

YRLFCTLEPMMSHQ-CNQKSJKFSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Chemoenzymatic Asymmetric Synthesis of Boldenone (B1667361)

The core of modern boldenone synthesis lies in a sophisticated chemoenzymatic cascade that transforms a readily available steroid precursor into boldenone with high efficiency and stereochemical purity. rsc.orgbohrium.com This process is a prime example of how biocatalysis is revolutionizing pharmaceutical manufacturing. bohrium.com

Starting Materials and Precursors

The primary starting material for the chemoenzymatic synthesis of boldenone is 4-androstene-3,17-dione (4-AD). rsc.orgbohrium.com This commercially available steroid serves as the foundational scaffold upon which the enzymatic transformations are performed. rsc.org Another related precursor mentioned in synthetic pathways is androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov

Biocatalytic Cascade Processes

A key innovation in boldenone synthesis is the use of a biocatalytic cascade within a single microbial host. rsc.orgbohrium.com This "one-pot" approach streamlines the manufacturing process, reducing the need for intermediate purification steps and minimizing waste. nih.gov The cascade involves two critical enzymatic reactions that are performed sequentially to produce (+)-boldenone. rsc.org

The success of the biocatalytic cascade relies on two highly specific, engineered enzymes:

Δ1-Dehydrogenase (Δ1-KstD): This enzyme is responsible for introducing a double bond at the C1-C2 position of the steroid's A-ring. An engineered variant, ReM2 (I51L/I350T), derived from Rhodococcus erythropolis, exhibits significantly enhanced activity—fivefold higher towards 4-AD compared to the wild-type enzyme. rsc.orgbohrium.com This dehydrogenation step is crucial for forming the characteristic diene structure of boldenone. rsc.org

C17β-Carbonyl Reductase (17β-CR): Following dehydrogenation, a carbonyl reductase is employed to stereoselectively reduce the ketone group at the C17 position to a hydroxyl group. A newly identified NADH-dependent 17β-CR from Empedobacter stercoris has proven to be highly effective for this transformation, ensuring the production of the desired (+)-boldenone enantiomer. rsc.orgbohrium.com Other research has also explored the use of 17β-hydroxysteroid dehydrogenase (17β-HSD) from Saccharomyces cerevisiae for this reduction. nih.govnih.gov

Escherichia coli (E. coli) has been successfully employed as a single-cell biocatalyst for the synthesis of boldenone. rsc.orgbohrium.com While E. coli naturally lacks the machinery for steroid synthesis, it can be genetically engineered to express the required enzymes, such as Δ1-KstD and 17β-CR. nih.govgoogle.compnas.org This makes it an ideal and efficient host for producing boldenone from 4-AD. bohrium.com The use of a single E. coli strain engineered to co-express both enzymes simplifies the production process significantly. rsc.orgbohrium.com Other microbial systems, such as Mycobacterium neoaurum and Curvularia sp., have also been investigated for the production of boldenone and related steroids from precursors like phytosterol. nih.govnih.gov

Process Optimization (Batch vs. Continuous Flow)

The synthesis of boldenone has been successfully implemented using both batch and continuous flow processes, with the latter offering significant advantages in terms of productivity. rsc.orgbohrium.com

Batch Process: In a conventional batch mode, the complete conversion of 4-AD to (+)-boldenone can be achieved with a space-time yield (STY) of 1.09 g L⁻¹ h⁻¹. rsc.orgbohrium.com

Continuous Flow Process: By implementing the single-cell catalyzed synthesis in a continuous flow system, the STY can be dramatically increased by an order of magnitude to 10.83 g L⁻¹ h⁻¹. rsc.orgbohrium.com This represents the highest recorded productivity for the biocatalytic synthesis of (+)-boldenone to date. bohrium.com Continuous flow processes offer better control over reaction parameters and can lead to higher efficiency and product recovery. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of (+)-Boldenone

Process Type Space-Time Yield (STY) Notes
Batch 1.09 g L⁻¹ h⁻¹ Conventional method with complete conversion of 4-AD. rsc.orgbohrium.com
Continuous Flow 10.83 g L⁻¹ h⁻¹ Offers an order of magnitude higher productivity and represents the highest recorded STY for biocatalytic (+)-boldenone synthesis. rsc.orgbohrium.com

Esterification to Boldenone Undecylenate

Integration with Biocatalytic Processes

The synthesis of boldenone and its prodrug, boldenone undecylenate, has been successfully achieved through chemoenzymatic processes utilizing both batch and continuous flow conditions. rsc.org A key innovation in this area is the development of an enzymatic cascade within a single Escherichia coli cell. rsc.org This process facilitates the direct synthesis of (+)-boldenone from 4-androstene-3,17-dione (4-AD). rsc.org

This biocatalytic cascade employs two key enzymes:

An engineered 3-ketosteroid-Δ1-dehydrogenase (Δ1-KstD) variant, ReM2 (I51L/I350T), which demonstrates significantly higher activity in converting 4-AD to boldenone compared to its wild-type counterpart. rsc.orgbohrium.com

A newly identified carbonyl reductase (17β-CR) from Empedobacter stercoris, which exhibits strong activity in reducing the C17-carbonyl group. rsc.orgbohrium.com

Researchers have optimized reaction conditions to ensure the mutual tolerance of these two enzymes, leading to the complete conversion of 4-AD to (+)-boldenone. rsc.orgbohrium.com In a conventional batch mode, this single-cell system achieved a space-time yield (STY) of 1.09 g L⁻¹ h⁻¹. rsc.orgbohrium.com

Continuous Flow Esterification Techniques

The transition from batch processing to continuous flow technology has markedly improved the production efficiency of boldenone undecylenate. rsc.org When the single-cell biocatalytic synthesis of (+)-boldenone was implemented in a continuous flow system, the space-time yield (STY) surged to 10.83 g L⁻¹ h⁻¹, a tenfold increase over the batch method. rsc.orgbohrium.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of (+)-Boldenone

ParameterBatch ModeContinuous Flow
Space-Time Yield (STY) 1.09 g L⁻¹ h⁻¹10.83 g L⁻¹ h⁻¹
Overall Yield (for Boldenone Undecylenate) Not reported75%

Synthesis of Boldenone Undecylenate for Reference Standard Purposes

The availability of high-purity reference standards is essential for analytical method development, validation, and quality control. aquigenbio.com Companies specializing in pharmaceutical reference standards supply boldenone undecylenate with comprehensive characterization data to ensure regulatory compliance. aquigenbio.comsynzeal.com These standards are crucial for applications such as Abbreviated New Drug Applications (ANDA) and are often traceable to pharmacopeial standards like USP or EP. aquigenbio.com The synthesis of these standards requires meticulous control to achieve high purity, often exceeding 98%.

Generation of Metabolite Reference Materials

Understanding the metabolic fate of boldenone undecylenate is critical for various fields, including food safety and anti-doping analysis. The generation of reference materials for its metabolites is, therefore, of significant importance.

In vivo studies in animals, such as steers, have been conducted to identify and quantify metabolites. acs.orgnih.gov Following intramuscular administration of boldenone undecylenate, serum samples are collected over extended periods to track the presence of the parent compound and its metabolites, such as 17β-boldenone. acs.orgnih.gov

Furthermore, in vitro methods using homogenized liver tissue have been developed to generate phase II metabolites, including glucuronide and sulfate (B86663) conjugates. biocrick.com These in vitro systems provide a controlled environment for producing specific metabolites needed for analytical method development.

Chemical derivatization is another key technique employed to enhance the sensitivity and specificity of detecting boldenone and its metabolites, particularly in complex biological matrices. acs.orgrsc.org For instance, derivatization with methoxyamine hydrochloride has been used to improve the detection of steroids in bovine serum by liquid chromatography-mass spectrometry (LC-MS/MS). acs.orgnih.gov Similarly, Girard's Reagent P (GRP) has been utilized for the derivatization of steroid esters in dried blood spots to achieve higher sensitivity in analysis. rsc.org

The main metabolites of boldenone identified in human urine include 5β-androst-1-en-17β-ol-3-one (B1164880), 5β-androst-1-en-3α-ol-17-one, and 5β-androst-1-en-3α, 17β-diol. rsc.org In contrast, 17α-boldenone is considered a primary metabolite in the urine of horses and cattle. rsc.org The synthesis and isolation of these specific metabolites are crucial for creating comprehensive analytical methods.

Metabolic Pathways and Biotransformation

In Vivo Metabolism Across Species

The biotransformation of boldenone (B1667361) has been studied in several species, revealing notable differences in the types and quantities of metabolites produced. These variations are crucial for understanding the compound's disposition and for the development of accurate detection methods in contexts such as veterinary drug testing and anti-doping controls.

Interspecies Variation in Metabolic Profiles

The metabolism of boldenone demonstrates significant interspecies variability. dss.go.th In humans, the primary metabolic pathways include the reduction of the A-ring and oxidation of the 17-hydroxyl group. rsc.org Key metabolites found in human urine are often conjugated with glucuronic acid and include 5β-androst-1-en-17β-ol-3-one (B1164880) (BM1), 5β-androst-1-en-3α,17β-diol, and 5β-androst-1-en-3α-ol-17-one. rsc.orgnih.gov

In contrast, the main metabolite in cattle and horses is 17α-boldenone (17α-BOL), the 17α-epimer of the parent compound. dss.go.thugent.be This epimerization at the C17 position is a major metabolic route in these species. dss.go.th Studies in cattle have also identified other metabolites in urine, such as androst-1,4-diene-3,17-dione (ADD) and 5β-androst-1-ene-3,17-dione. researchgate.net Fecal samples in cattle present a different metabolic profile compared to urine, with 17α-BOL and 5β-androst-1-en-17β-ol-3-one being prominent, while 17β-BOL and ADD may be absent. ugent.be

In camels, in vitro studies using liver microsomes have identified several phase 1 metabolites, including three hydroxylated metabolites, androsta-1,4-diene-3,17-dione (B159171) (ADD), hydroxyandrosta-1,4-diene-3,17-dione, and 17-hydroxy-androsta-1-en-3-one. icar.org.inicar.org.in Research in greyhounds has suggested extensive metabolism involving complex oxidative and reductive processes, though a complete profile of metabolites has been challenging to establish due to the lack of reference standards. anu.edu.au

These species-specific metabolic pathways underscore the importance of conducting targeted metabolism studies for each species of interest.

Table 1: Major Boldenone Metabolites Across Different Species

Species Primary Metabolites Other Notable Metabolites Reference
Human 5β-androst-1-en-17β-ol-3-one (BM1), 5β-androst-1-en-3α,17β-diol 17α-boldenone (minor), 17β-boldenone, 5β-androst-1-en-3α-ol-17-one rsc.orgnih.gov
Cattle 17α-boldenone (17α-BOL) 17β-boldenone, Androsta-1,4-diene-3,17-dione (ADD), 5β-androst-1-en-17β-ol-3-one ugent.beresearchgate.net
Horse 17α-boldenone (17α-BOL) 16-hydroxylated metabolites dss.go.th
Camel Hydroxylated metabolites, Androsta-1,4-diene-3,17-dione (ADD) Hydroxyandrosta-1,4-diene-3,17-dione, 17-hydroxy-androsta-1-en-3-one icar.org.inicar.org.in
Greyhound Complex oxidative and reductive products - anu.edu.au

Major Metabolites and Excretion Products

The biotransformation of boldenone results in several key metabolites that are crucial for its detection and for understanding its biological activity.

17α-boldenone is the 17α-epimer of 17β-boldenone and is considered the primary metabolite in cattle and horses. dss.go.thugent.be Its presence in urine is a key indicator of boldenone administration in these species. ugent.be In cattle, 17α-BOL can be found in both urine and feces. ugent.beiomcworld.com While it is a major metabolite in some animals, it is typically found in much smaller amounts in humans. nih.gov The formation of 17α-BOL occurs through the epimerization of the 17β-hydroxyl group of the parent compound. dss.go.th

In humans, 5β-androst-1-en-17β-ol-3-one, also known as BM1, is a principal metabolite of boldenone. rsc.orgnih.gov It is formed through the reduction of the A-ring of the steroid nucleus. rsc.org The detection of BM1 in urine is a primary method for identifying boldenone use in human anti-doping tests. nih.govresearchgate.net Studies have shown that after oral administration of boldenone to human volunteers, urinary concentrations of BM1 are often higher than that of the parent compound, 17β-boldenone. nih.gov

1,4-Androstadiene-3,17-dione, also known as boldione, is both a precursor and a metabolite of boldenone. ugent.beunipd.itbasys2.ca It is formed by the oxidation of the 17β-hydroxyl group of boldenone. dss.go.th ADD can be converted back to boldenone by 17β-hydroxysteroid dehydrogenase enzymes. unipd.it In cattle, ADD has been identified as a metabolite in urine following the administration of boldenone undecylenate. ugent.be However, in some studies, it was not detected in feces. ugent.be Oral administration of ADD to calves has been shown to result in the presence of 17α-boldenone and 17β-boldenone in urine, demonstrating its role as a direct precursor. researchgate.net

Besides the major metabolites, boldenone is also converted into various other hydroxylated and reduced derivatives. In humans, this includes metabolites such as 5β-androst-1-en-3α,17β-diol and 5β-androst-1-en-3α-ol-17-one. rsc.org Additionally, 6β-hydroxylated metabolites have been identified. rsc.orgresearchgate.net In cattle, several reduction products of boldenone and/or ADD have been detected in urine. dss.go.th In vitro studies with camel liver microsomes have also revealed the formation of multiple hydroxylated metabolites. icar.org.in The presence of these various derivatives highlights the complexity of boldenone's metabolic pathways.

Table 2: Chemical Names of Mentioned Compounds

Abbreviation / Common Name Chemical Name
17β-BOL 17β-Boldenone
17α-BOL 17α-Boldenone
BM1 5β-Androst-1-en-17β-ol-3-one
ADD 1,4-Androstadiene-3,17-dione (Boldione)
Boldenone Undecylenate Boldenone 17β-undec-10-enoate

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

To facilitate excretion, boldenone and its metabolites are rendered more water-soluble through conjugation with glucuronic acid or sulfate (B86663). rsc.org This process, known as phase II metabolism, is a critical step in the elimination of the steroid from the body. rsc.orgscience.gov

In humans, studies have shown that after administration, 17β-boldenone is excreted in the urine in both its free form and as a glucuronide conjugate. nih.gov Research in horses has identified boldenone sulfate as the primary phase II metabolite, while 17-epiboldenone glucuronide is considered a minor but significant glucuronide metabolite. researchgate.net The detection of both sulfate and glucuronide conjugates underscores the importance of these pathways in equine metabolism. science.gov

The specific type of conjugation can be an important marker. For instance, in calves, boldenone-sulphate has been proposed as a definitive marker for exogenous administration as this conjugate was not detected in untreated animals. researchgate.net The ability to directly detect these conjugated forms in urine samples without prior hydrolysis has improved analytical capabilities in identifying boldenone use. science.govresearchgate.net

Endogenous Formation and Biosynthetic Pathways

The possibility of boldenone being formed naturally within certain animal species has been a subject of significant research. researchgate.nettandfonline.com This has led to investigations into several potential biosynthetic pathways.

Origin from Phytosterols (B1254722)

One of the leading hypotheses for the endogenous presence of boldenone is its formation from phytosterols, which are plant-derived sterols present in animal feed. ugent.beugent.be The increased use of vegetable fats in animal feed may contribute to the detection of boldenone. ugent.beugent.be Phytosterols share a structural similarity with steroid hormones, differing mainly in their side chain, and their conversion to steroids has been reported. ugent.benih.gov In vitro studies have demonstrated the potential for phytosterols to be converted into steroids. nih.govresearchgate.net For instance, the phytosterols β-sitosterol and stigmastanol (B1215173) have been shown to be converted to androstenedione (B190577) (AED) in an invertebrate model. researchgate.net

Microbial Activity in Gastrointestinal Tract

Microbial activity within the gastrointestinal tract is another proposed pathway for the formation of boldenone. kcl.ac.uknih.gov Certain microbes possess enzymes, such as 3-ketosteroid Δ1-dehydrogenase, which can catalyze the formation of a double bond at the C1-C2 position of the steroid nucleus, a key step in forming boldenone from precursors like testosterone (B1683101). kcl.ac.uk Studies have shown that fecal matter, with its high microbial content, can facilitate the formation of boldenone and its precursor, boldione, from testosterone and androstenedione. nih.gov Research using a human large intestinal simulation model indicated that while the formation of the boldenone precursor androsta-1,4-diene-3,17-dione (ADD) was not detected under typical anaerobic conditions, it was produced in large quantities under highly reductive conditions. wada-ama.org This suggests that specific conditions within the gut could favor boldenone synthesis. wada-ama.org

Testicular Synthesis in Specific Species

There is evidence of endogenous boldenone production within the testes of certain animal species. ugent.be In the entire male pig, 17β-boldenone has been unequivocally detected in testicular tissue, with concentrations ranging from 1 to 20 μg/kg. ugent.be In contrast, its epimer, 17α-boldenone, was not found, which is consistent with the fact that pigs lack the necessary enzyme for this conversion. ugent.be

Similarly, in horses, boldenone and its precursor, boldione, are naturally present at trace levels in the testes. researchgate.netnih.gov Incubation of equine testicular homogenates with labeled testosterone and androstenedione resulted in the formation of labeled boldenone and boldione, confirming a biosynthetic pathway from these precursors within the testis. researchgate.netnih.gov The presence of 2-hydroxyandrostenedione was also detected, suggesting it may be a biosynthetic intermediate. nih.gov

Enzymatic Biotransformation

The transformation of boldenone within the body is mediated by a variety of enzymes that modify its structure and activity.

Role of 5α-Reductase and Conversion to 1-Testosterone

The enzyme 5α-reductase plays a significant role in the metabolism of many steroids, including testosterone. nih.gov This enzyme catalyzes the irreversible reduction of the double bond between carbons 4 and 5 of the steroid A-ring. dshs-koeln.de While boldenone already possesses a double bond at the C1-C2 position, its metabolism can still be influenced by reductive enzymes. One of the metabolites of boldenone is 5β-androst-1-en-17β-ol-3-one, indicating that 5β-reduction is a metabolic route. researchgate.net The reduction of the 17-keto group of boldione (a precursor and metabolite of boldenone) can lead to the formation of (5α)-1-testosterone and (5β)-1-testosterone. core.ac.uk

Table 1: Key Metabolites of Boldenone

Metabolite Chemical Name Metabolic Pathway
17α-boldenone 17α-hydroxy-androsta-1,4-dien-3-one Epimerization
5β-androst-1-en-17β-ol-3-one 5β-androst-1-en-17β-ol-3-one 5β-reduction
Androsta-1,4-diene-3,17-dione (Boldione) Androsta-1,4-diene-3,17-dione Oxidation
1-Testosterone 17β-hydroxy-5α-androst-1-en-3-one Reduction of Boldione

Microsomal and Hepatocyte Metabolism Studies

The biotransformation of Boldenone is extensively studied through in vitro models utilizing liver subcellular fractions, primarily microsomes and hepatocytes. These studies are crucial for identifying metabolic pathways and the resultant metabolites. The liver is the principal site for the metabolism of xenobiotics, including anabolic androgenic steroids. nih.govadvetresearch.com

Investigations into the Phase I biotransformation of Boldenone often employ liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes. swolverine.comswolverine.com These enzymes are critical for oxidative metabolic reactions. Studies across various species, including canines, cattle, and camels, have utilized liver microsomes to elucidate the metabolic fate of Boldenone. icar.org.innih.gov

In a study using beagle liver microsomes, the biotransformation of Boldenone was analyzed by high-performance liquid chromatography/mass spectrometry (HPLC/MS). nih.govcapes.gov.br The findings identified several metabolites, including monohydroxylated boldenones, an oxidized form of boldenone, and testosterone. nih.gov The generation of these metabolites in the laboratory setting helps in identifying biomarkers for detecting the administration of the parent compound. nih.gov

Similarly, research on cattle liver subcellular fractions has provided significant insights. nih.gov When 17β-boldenone was incubated with liver microsomes and post-mitochondrial fractions in the presence of NADPH as a cofactor, the primary metabolic reaction observed was the transformation to Androsta-1,4-diene-3,17-dione (ADD). nih.govresearchgate.net The requirement of NADPH strongly suggests the involvement of cytochrome P450-dependent enzymes in this biotransformation. nih.govresearchgate.net This research also identified the formation of 6β-hydroxy-17β-BOLD from both 17β-boldenone and ADD, further implicating CYP450 enzymes, similar to the 6β-hydroxylation of testosterone. nih.govresearchgate.net

A 2023 study using camel liver microsomes successfully identified six phase I metabolites of Boldenone. icar.org.inicar.org.in The methodology involved incubation with an NADPH-fortified buffer, followed by analysis with a high-resolution accurate mass spectrometer. icar.org.inicar.org.in Hydroxylation was noted as a predominant metabolic pathway, leading to the formation of three distinct mono-hydroxy boldenone metabolites. icar.org.inresearchgate.net

Table 1: Metabolites of 17β-Boldenone Identified in Liver Microsomal Studies

Species Metabolite Identified Key Finding/Enzyme Implicated Reference(s)
Canine (Beagle) Monohydroxylated boldenones, Oxidized boldenone, Testosterone Qualitative identification of Phase I metabolites. nih.gov
Cattle Androsta-1,4-diene-3,17-dione (ADD), 6β-hydroxy-17β-BOLD, 16α-hydroxy-17β-BOLD Biotransformation is dependent on NADPH, suggesting Cytochrome P450 involvement. nih.govresearchgate.net
Camel Three monohydroxylated metabolites, Androsta-1,4-diene-3,17-dione (ADD), Hydroxyandrosta-1,4-diene-3,17-dione, 17-hydroxy-androsta-1-en-3-one Hydroxylation is a major metabolic pathway in Phase I biotransformation. icar.org.inresearchgate.neticar.org.in

While microsomal studies are informative, they are limited to the enzymatic activities present in the endoplasmic reticulum. In contrast, studies using isolated hepatocytes provide a more complete metabolic picture as they contain a full complement of both Phase I and Phase II metabolic enzymes. Research has highlighted differences in metabolite profiles between these two in vitro systems. ugent.be For instance, one investigation found that while liver microsomes primarily produced ADD, monolayer cultures of isolated hepatocytes generated 6-OH-17β-Bol and 6-OH-ADD as the main metabolites. ugent.be

More recent approaches have utilized homogenized liver tissue, which offers advantages over microsomes by being quicker to prepare and capable of generating a wider array of both Phase I and Phase II metabolites. nih.govbiocrick.com Studies using homogenized horse liver have demonstrated the successful generation of glucuronide and sulfate conjugates of Boldenone, which are Phase II metabolites. nih.gov This indicates the presence and activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in these preparations, enzymes that are typically found in the cytosol and are absent in purified microsomal fractions.

Table 2: Metabolites of Boldenone Identified in Hepatocyte/Homogenized Liver Studies

Species Preparation Type Metabolite Identified Key Finding Reference(s)
Bovine Isolated Hepatocytes 6-OH-17β-Bol, 6-OH-ADD Showed a different primary metabolite profile compared to microsomal studies, which mainly produced ADD. ugent.be

Pharmacokinetic Studies in Non Human Animal Models

Absorption, Distribution, Metabolism, and Elimination (ADME) Characterization

The pharmacokinetic behavior of boldenone (B1667361) undecylenate is defined by its chemical structure as a prodrug. wikipedia.org Once administered, it is subject to the following processes:

Absorption: As an intramuscularly injected oil-based ester, boldenone undecylenate forms a depot in the muscle tissue. From this depot, it is slowly released into the systemic circulation. The rate-limiting step in its absorption is the hydrolysis of the undecylenate ester by enzymes called esterases, which are present in the body. This enzymatic cleavage releases the active hormone, boldenone. wikipedia.orgresearchgate.net This process is designed to provide a sustained release and a long biological half-life, which has been reported to be 14 days. wikipedia.orgdrugbank.com

Distribution: Once in the bloodstream, the active boldenone, being a lipophilic steroid hormone, distributes into various tissues. It binds to androgen receptors in target cells to exert its effects. drugbank.comchemicalbook.com

Metabolism: The metabolism of boldenone has been investigated in several animal species. rsc.org A primary metabolic pathway involves the reversible interconversion between the biologically active 17β-boldenone and its less active epimer, 17α-boldenone. ugent.benih.gov Other metabolites are also formed through oxidation and hydroxylation. ugent.be In calves, for instance, metabolites such as androsta-1,4-diene-3,17-dione (B159171) (ADD) and 5β-androsta-1,4-diene-3α,17β-diol (5β-AED) have been identified in urine. ugent.be Metabolism can vary between species, and even the matrix (urine vs. feces) can show different metabolite profiles. rsc.orgugent.be

Elimination: The elimination of boldenone and its metabolites occurs primarily through urine and feces. ugent.benih.gov For excretion, metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility. nih.govacs.orgiomcworld.com Studies in calves have shown that both 17α-boldenone and 17β-boldenone are detected in urine, predominantly as conjugates. nih.govacs.org The detection of these metabolites, particularly in their conjugated forms, is a key focus in anti-doping and residue testing. iomcworld.com

Pharmacokinetic Profiles in Specific Species

The pharmacokinetic parameters of boldenone undecylenate can differ significantly across species.

Detailed pharmacokinetic studies focusing on the ADME parameters of boldenone undecylenate specifically in rabbits are not extensively documented in the reviewed scientific literature. While studies have investigated the physiological and histopathological effects of boldenone administration in rabbits, specific data on absorption rates, plasma concentrations, distribution volumes, and elimination half-lives are limited. scispace.comnih.govnih.gov

Studies in rats have been conducted to understand the physiological impacts of boldenone undecylenate. researchgate.netdergipark.org.trnih.gov Research has explored aspects like changes in hormonal profiles and oxidative stress markers following administration. nih.gov For instance, one study noted a significant increase in serum testosterone (B1683101) and a decrease in testicular testosterone after eight weeks of administration. nih.gov However, comprehensive pharmacokinetic tables detailing parameters like Cmax, Tmax, and elimination half-life for boldenone undecylenate in rats are not consistently available in the public domain.

The horse is a primary species for the veterinary use of boldenone undecylenate, and consequently, its pharmacokinetics have been studied more thoroughly, often in the context of doping control. drugbank.comnih.gov Following intramuscular administration, boldenone is detectable for extended periods. One study confirmed its presence in serum for up to 28 days and in unhydrolyzed urine for up to 56 days post-administration. nih.gov Another study reported a median elimination half-life of 123.0 hours for boldenone. nih.gov The slow hydrolysis of the undecylenate ester from the injection site is considered the rate-limiting process in its pharmacokinetics. researchgate.net Microbial activity in the gastrointestinal tract or during sample storage can also lead to the formation of boldenone, complicating anti-doping analyses. nih.gov

Pharmacokinetic Parameters of Boldenone in Horses

Parameter Value Reference
Peak Mean Plasma Concentration (Cmax) 1127.8 pg/mL nih.gov
Median Absorption Half-Life 8.5 h nih.gov
Median Elimination Half-Life (t1/2e) 123.0 h nih.gov
Area Under the Curve (AUC) 274.8 ng.h/mL nih.gov
Detection Window (Serum) Up to 28 days nih.gov

In cattle, including steers and calves, boldenone undecylenate has been studied for its growth-promoting effects and for residue analysis in food safety contexts. researchgate.netidosi.org In veal calves treated with the compound, studies have followed the urinary elimination of its metabolites. nih.govacs.org The major metabolite found in urine is typically 17α-boldenone, with concentrations often exceeding those of 17β-boldenone. nih.govacs.org These metabolites are almost always detected as conjugates. nih.govacs.org One study noted that after intramuscular injection of boldenone undecylenate, 17-boldenone-sulphate was detectable for up to 30 days. iomcworld.com

Urinary Metabolite Concentrations in Treated Veal Calves

Metabolite Observation Reference
17α-Boldenone Concentrations were greater than 17β-boldenone. Mean concentration was >12 ng/mL on days 1-3 post-treatment. acs.org
17β-Boldenone Concentration was around 1 ng/mL. Not detected 2 days after treatment withdrawal. acs.org

Fecal samples in cattle show a different metabolite profile compared to urine, with no hydroxylated or oxidized products typically found. ugent.be

Greyhounds

The study of boldenone undecylenate in greyhounds reveals key aspects of its metabolic journey and persistence in the body. Following a single intramuscular injection in a female greyhound, the parent compound, boldenone, was not detected in plasma or urine samples. gla.ac.uk Instead, the focus of analysis shifted to its metabolites. gla.ac.ukanu.edu.au Research into the biotransformation of boldenone in greyhounds has been undertaken to identify its major urinary metabolites, which are crucial for detection. nih.gov One study identified that after administration, the primary phase I biotransformation was hydroxylation, and the resulting metabolites were mainly excreted as glucuronide conjugates. researchgate.net Sulfate conjugation was not observed as a major excretion pathway. nih.gov This metabolic processing is qualitatively different from that observed in humans or horses, highlighting the unique physiology of the greyhound. anu.edu.au Another study noted a depression of endogenous steroid levels in plasma following administration. gla.ac.uk

Influence of Formulation and Administration Route on Pharmacokinetics

The pharmacokinetic profile of boldenone is critically influenced by its formulation as a long-chain undecylenate ester and its administration via intramuscular injection. wikipedia.orgresearchgate.net This specific chemical form, known as a prodrug, is designed for slow release over an extended period. wikipedia.org

When administered intramuscularly, the oily solution of boldenone undecylenate forms a depot within the muscle tissue. wikipedia.orgswolverine.com The active steroid, boldenone, is then gradually released from this depot into the systemic circulation as the ester is slowly hydrolyzed by enzymes in the body. researchgate.netswolverine.com The rate of this process is the rate-limiting step in the compound's pharmacokinetics and is dependent on the partition coefficient of the ester between the oil vehicle and the aqueous environment of the muscle tissue. researchgate.netnih.gov The long carbon chain of the undecylenate ester makes the molecule highly lipophilic, which slows its release into circulation and prolongs its duration of action. swolverine.comnih.gov This formulation results in a long biological half-life, which has been noted to be 14 days following intramuscular injection. wikipedia.org

Tissue Distribution Analysis (e.g., Hair as a Matrix)

Analysis of hair has emerged as a significant method for detecting the administration of boldenone undecylenate, offering a long-term window of detection that complements urine or blood testing. nih.govrsc.org Because steroid esters like boldenone undecylenate are synthetic and not naturally occurring, their presence in an animal's hair is unambiguous proof of administration. nih.gov

The intact ester, not just its metabolites, can be incorporated into the hair shaft during its growth. nih.govnih.gov This incorporation allows for the detection of the administered compound itself, which is a key advantage as the esters are rapidly broken down elsewhere in the body. nih.govugent.be The mechanism of incorporation involves the diffusion of the compound from blood capillaries supplying the hair follicle, as well as transfer from sebaceous and sweat gland secretions. wikipedia.org Research has successfully developed and applied methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect intact boldenone undecylenate in the hair of treated animals, including bovines. nih.govugent.beugent.be These studies confirm that the ester can be found in hair following a single intramuscular injection, providing a reliable matrix for long-term monitoring. nih.gov

The potential for hair analysis to determine the presence of neutral steroids like androgens has been demonstrated in several scientific papers. ugent.be The stability of these compounds in hair allows for sample collection and storage under ambient conditions for extended periods. researchgate.net

Detected Compounds in Hair Analysis Studies

CompoundMatrixDetection Method
Boldenone Undecylenate (intact ester)Bovine HairLC-MS/MS
Testosterone Esters (various)Bovine HairLC-MS/MS

Biochemical Mechanisms of Action

Androgen Receptor Agonism and Gene Transcription Modulation

As a synthetic androgen, boldenone (B1667361) undecylenate's primary mode of action is its binding to and activation of the androgen receptor (AR). chemicalbook.comwikipedia.orgdrugbank.com The AR is a type of nuclear receptor that, upon binding with an androgenic hormone like boldenone, translocates from the cytoplasm into the cell's nucleus. chemicalbook.commedchemexpress.com Inside the nucleus, the boldenone-AR complex functions as a DNA-binding transcription factor. chemicalbook.commedchemexpress.com This complex then binds to specific DNA sequences known as hormone response elements (HREs) on the promoter regions of androgen-responsive genes, thereby modulating their transcription. chemicalbook.comshutterstock.com This regulation of gene expression is the foundational step through which boldenone brings about its anabolic and androgenic effects. chemicalbook.comdrugbank.com The activation of these specific genes leads to the synthesis of proteins responsible for the physiological changes associated with the compound. chemicalbook.com

Influence on Nitrogen Balance and Electrolyte Retention

Boldenone undecylenate promotes a positive nitrogen balance within the body. ekb.egwikipedia.orgmdpi.com Nitrogen is a crucial component of amino acids, the building blocks of proteins. By increasing protein synthesis and decreasing its breakdown, boldenone leads to a greater retention of nitrogen, as more of it is incorporated into new tissues. ekb.egwikipedia.orgmdpi.com This state of positive nitrogen balance is a hallmark of an anabolic state and is directly linked to muscle growth. ekb.egmdpi.com

Furthermore, boldenone influences the retention of several key electrolytes. Research indicates that its use can lead to the retention of sodium, potassium, and calcium ions. ekb.egnih.gov This effect on electrolyte balance is another facet of its physiological impact.

Modulation of Enzyme Systems Involved in Metabolism

Boldenone undecylenate affects the activity of various enzyme systems involved in metabolic processes. gjar.orgscialert.net It has been reported to influence the activation rate of enzyme systems integral to protein metabolism, further contributing to its anabolic effects. gjar.orgscialert.net Additionally, boldenone is a substrate for the enzyme 5α-reductase, which can convert it to 1-testosterone (dihydroboldenone). wikipedia.org However, its affinity for this enzyme is reported to be very low. wikipedia.org

Effects on Specific Biochemical and Hematological Parameters (Excluding Adverse Effects)

The administration of boldenone undecylenate has been shown to induce notable changes in various biochemical and hematological markers.

Biochemical Parameters:

Total Protein and Globulin: Studies have consistently shown a significant increase in serum total protein and globulin concentrations following boldenone administration. gjar.orgekb.egidosi.orgnih.govarc.sci.eg This is a direct reflection of its protein-sparing and synthesis-promoting effects.

Lipid Profile: Research has indicated that boldenone can lead to significant increases in total cholesterol and triacylglycerols. nih.gov

Other Markers: An increase in serum creatinine (B1669602) has also been observed. gjar.orgidosi.org

Hematological Parameters:

Erythropoiesis: Boldenone stimulates the release of erythropoietin from the kidneys, a hormone that promotes the production of red blood cells (erythrocytes). wikipedia.orgnih.gov This leads to a significant increase in red blood cell count (RBC), hemoglobin (Hb) concentration, and packed cell volume (PCV). gjar.orgidosi.orgnih.govresearchgate.net

Leukocytes: A decrease in the total white blood cell count (leukopenia), specifically a reduction in lymphocytes (lymphopenia), has been reported. idosi.orgnih.govresearchgate.net

Interactive Data Table: Effects of Boldenone on Biochemical and Hematological Parameters

ParameterEffectSource(s)
Total ProteinIncrease gjar.orgekb.egidosi.orgnih.govarc.sci.eg
GlobulinIncrease gjar.orgidosi.orgnih.gov
Total CholesterolIncrease nih.gov
TriacylglycerolsIncrease nih.gov
CreatinineIncrease gjar.orgidosi.org
Red Blood Cell Count (RBC)Increase gjar.orgidosi.orgnih.govresearchgate.net
Hemoglobin (Hb)Increase gjar.orgidosi.orgnih.govresearchgate.net
Packed Cell Volume (PCV)Increase gjar.orgidosi.orgnih.govresearchgate.net
Total Leukocyte CountDecrease idosi.orgnih.govresearchgate.net
LymphocytesDecrease idosi.orgnih.govresearchgate.net

Oxidative Stress Induction and Antioxidant Defense Systems (Mechanistic Aspects)

The administration of boldenone undecylenate has been shown to induce a state of oxidative stress. gjar.orgnih.govscialert.net This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through its antioxidant defense systems. scialert.netmdpi.com

Mechanistically, boldenone treatment can lead to an increase in markers of oxidative stress, such as malondialdehyde (MDA), which is a product of lipid peroxidation. gjar.orgnih.govscialert.net This indicates damage to cell membranes. scialert.net In response to this increased oxidative stress, the body's antioxidant defense systems are also modulated. Studies have reported changes in the levels and activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). gjar.orgscialert.netadvetresearch.com While some studies show an increase in SOD and GSH as a compensatory response, others report a depletion of these antioxidants, suggesting that the defense system can become overwhelmed. gjar.orgmdpi.comscialert.net This induction of oxidative stress is a significant aspect of the biochemical footprint of boldenone.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern analytical strategies for boldenone (B1667361) undecylenate. These techniques separate the compound of interest from complex mixtures, allowing for its unambiguous identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) has long been a standard method for the detection of anabolic steroids, including boldenone. rsc.orgfda.gov In GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. fda.gov

For steroid analysis, a derivatization step is often necessary to increase the thermal stability and volatility of the analytes. rsc.orgfda.gov This can add time to the sample preparation process and potentially introduce variability. rsc.org Despite a recent shift towards liquid chromatography, GC-MS remains a benchmark technique due to its high specificity and the detailed structural information that can be obtained from the fragmentation patterns. rsc.org A general guide for the qualitative analysis of anabolic-androgenic steroids (AAS) in consumer products utilizes an acetonitrile (B52724) extraction followed by GC-MS examination. Tentative identifications are confirmed by comparing the retention time and mass spectrum to those of a known standard analyzed under identical conditions. fda.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of boldenone and its esters, offering significant advantages in sensitivity, throughput, and simpler sample preparation compared to GC-MS. rsc.orgthermofisher.comacs.org This method separates compounds in a liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). This process, often utilizing multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for detecting trace amounts of the target analyte in complex biological matrices like plasma, urine, hair, and tissue. ugent.benih.govnih.gov

Ultra-high performance liquid chromatography (UHPLC) further enhances the speed and resolution of the separation process. rsc.org Various LC-MS/MS methods have been developed and validated for boldenone and boldenone undecylenate. For instance, a method for detecting intact boldenone undecylenate in bovine hair showed a limit of detection of 2–5 ng/g. ugent.benih.gov Another validated LC-MS/MS method for analyzing boldenone in postmortem blood, muscular tissue, and urine samples demonstrated satisfactory linearity, accuracy, precision, and recovery. nih.govresearchgate.net In that study, the limit of quantitation (LOQ) for boldenone in blood was 0.5 ng/mL. nih.gov

Research has demonstrated the robustness of LC-MS/MS for high-throughput screening. One study reported the successful analysis of over 8,000 equine plasma samples for a range of banned substances, including boldenone undecylenate, using a TSQ Quantiva triple quadrupole mass spectrometer. thermofisher.com

Table 1: Performance of a Validated LC-MS/MS Method for Boldenone (BOLD) Detection

MatrixAnalyteLimit of Quantitation (LOQ)Endogenous Levels (in non-users)Concentrations in Postmortem CaseSource
BloodBOLD0.5 ng/mL< 0.5 ng/mL140.44 ng/mL (femoral vein), 25.74 ng/mL (heart) nih.govresearchgate.net
UrineBOLDNot specifiedMean: 3.19 ± 1.65 ng/mL3474 ng/mL nih.govresearchgate.net
Muscular TissueBOLDNot specifiedNot applicable142.3 ng/g (injection site) nih.govresearchgate.net

High-resolution mass spectrometry (HRMS), particularly when coupled with UHPLC, represents a powerful tool for both targeted and non-targeted analysis of boldenone undecylenate and its metabolites. nih.govresearchgate.netkcl.ac.uk Instruments like the Q-Exactive Orbitrap provide high mass accuracy and resolution, enabling the identification of unknown compounds and the discovery of new biomarkers of exposure. nih.govkcl.ac.ukx-mol.com

In a non-targeted approach, researchers analyzed serum samples from steers treated with boldenone undecylenate using UHPLC-Q-Exactive Orbitrap MS. nih.govx-mol.com By applying multivariate statistical analysis to the data, they were able to identify three new potential biomarkers, which offered a wider detection window compared to monitoring for boldenone alone. nih.gov This strategy demonstrates the potential of HRMS to move beyond simply detecting the parent drug or known metabolites, providing more robust methods for identifying misuse. researchgate.net The high resolving power of these instruments is also crucial for distinguishing analytes from isobaric interferences in complex matrices. researchgate.net

While highly sensitive techniques can detect low concentrations of boldenone, they cannot always distinguish between an exogenous source (i.e., administration) and endogenous production by the body or microbial activity. rsc.orgkcl.ac.uknih.gov This is where gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is essential. rsc.orgnih.govnih.gov

GC-C-IRMS measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in a compound. Synthetic steroids, typically produced from plant-based precursors, have a different ¹³C/¹²C ratio than steroids produced endogenously in humans or animals. kcl.ac.uk By comparing the isotope ratio of the detected boldenone or its metabolites to that of an endogenous reference compound, its origin can be definitively confirmed. nih.gov According to the World Anti-Doping Agency (WADA), IRMS analysis is required to confirm the exogenous origin of boldenone when it is detected at low concentrations in urine samples. rsc.orgnih.gov Novel methods coupling liquid chromatography to GC-C-IRMS (LC-GC-C-IRMS) have been developed to improve the sample clean-up and automation of this confirmatory analysis. nih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is a prerequisite for accurate and reliable analysis. The goal is to isolate and concentrate the analyte of interest from the biological matrix, removing interfering substances that could compromise the chromatographic analysis.

Solid-phase extraction (SPE) is the most widely used technique for the extraction and purification of boldenone and its esters from biological samples such as urine, blood, and hair prior to chromatographic analysis. rsc.orgnih.govresearchgate.netugent.be The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the adsorbent while other matrix components are washed away. The purified analyte is then eluted using a small volume of an appropriate solvent.

Different types of SPE cartridges, such as C18, are chosen based on the polarity of the analyte and the nature of the sample matrix. rsc.org Studies have shown that SPE, when integrated into analytical workflows with LC-MS/MS, provides satisfactory recovery and precision for the determination of boldenone. nih.govresearchgate.netresearchgate.net For the analysis of intact steroid esters in hair, a sample digestion step using tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP) is performed, followed by SPE for sample clean-up. ugent.beugent.be

Table 2: Summary of Analytical Techniques for Boldenone Undecylenate

TechniquePrimary ApplicationKey FeaturesSource
GC-MSScreening and confirmationHigh specificity; requires derivatization. rsc.orgfda.gov
LC-MS/MSQuantification and screeningHigh sensitivity and throughput; minimal sample prep. thermofisher.comacs.orgugent.benih.gov
HRMSNon-targeted analysis, biomarker discoveryHigh mass accuracy; identification of unknown metabolites. nih.govresearchgate.netkcl.ac.uk
GC-C-IRMSConfirmation of exogenous originMeasures ¹³C/¹²C ratio to differentiate from endogenous steroids. rsc.orgnih.govnih.gov
SPESample preparationCleans and concentrates analyte from biological matrices. rsc.orgnih.govugent.be

Enzymatic Hydrolysis for Conjugated Metabolites

In biological systems, boldenone and its metabolites are often present in a conjugated form, primarily as glucuronides and sulfates, which increases their water solubility and facilitates excretion. rsc.orgresearchgate.net To accurately quantify the total amount of boldenone, a deconjugation step is necessary to cleave these conjugates and release the parent compound or its phase I metabolites. Enzymatic hydrolysis is a widely employed technique for this purpose.

The process typically involves the use of enzymes like β-glucuronidase and arylsulfatase. rsc.orgresearchgate.net Preparations from various sources, such as Helix pomatia (snail), bovine liver, limpets, and abalone entrails, are utilized. researchgate.netnih.gov The efficiency of the hydrolysis is influenced by several factors, including the enzyme source, temperature, pH, and incubation time. researchgate.netnih.gov For instance, optimal conditions for hydrolyzing steroid conjugates in bovine urine using an enzyme preparation from abalone entrails were found to be an incubation period of 20 hours at 42°C with the pH adjusted to 5.2. nih.gov

While enzymatic hydrolysis is common, chemical methods like solvolysis and methanolysis can also be employed for deconjugation. researchgate.netescholarship.org However, chemical hydrolysis, particularly with strong acids, can sometimes lead to the degradation of the analyte and increased interference from the sample matrix. escholarship.org

Matrix Specificity and Interference Mitigation

The choice of analytical method is heavily dependent on the matrix in which boldenone undecylenate is being analyzed. Different matrices present unique challenges in terms of sample preparation and potential interferences.

Biological Matrices (e.g., Urine, Blood, Plasma, Hair, Muscle, Feces, Bile, Tissues)

A variety of biological matrices are analyzed to detect boldenone administration. Urine is a commonly used matrix due to non-invasive collection and the presence of concentrated metabolites. rsc.orgnih.gov Blood, serum, and plasma are also valuable for detecting the parent drug and its esters. nih.govnih.govthermofisher.com

Hair analysis offers a longer detection window, making it suitable for retrospective analysis. ugent.beresearchgate.net The analysis of intact steroid esters in hair can provide unequivocal proof of administration, as these esters are not naturally present. ugent.be Other tissues like muscle, liver, feces, and bile are also analyzed, particularly in veterinary control and food safety monitoring. nih.govresearchgate.netwur.nlresearchgate.net

To mitigate interference from the complex biological matrix, extensive sample preparation is usually required. This often involves techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and immunoaffinity chromatography. rsc.orgnih.govnih.gov The use of internal standards, especially stable isotope-labeled analogs of the analyte, is crucial to correct for matrix effects and variations in extraction recovery. ugent.beresearchgate.net

Environmental Matrices (e.g., Wastewater, Surface Water)

The presence of boldenone and its metabolites in environmental waters is a growing concern. Steroids can enter the environment through wastewater from human and animal sources. One study detected 17β-boldenone in flush water samples from a lagoon system at a concentration of 6.1 ± 2.3 ng/L. researchgate.net Analysis of environmental samples typically involves pre-concentration steps, such as solid-phase extraction, to isolate the analytes from the large volume of water and remove interfering substances.

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Detection/Quantification Limits)

Analytical methods for boldenone undecylenate must be rigorously validated to ensure their reliability. Validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). innovareacademics.inresearchgate.net Key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. For example, a high-performance liquid chromatography (HPLC) method for boldenone undecylenate showed linearity over a specified analysis range. researchgate.net Another study reported excellent linearity for boldenone detection with a correlation coefficient (R²) greater than 0.99 over a range of 0.1 ng L⁻¹ to 100 ng L⁻¹. rsc.org

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). A validated HPLC method reported an RSD for the assay of boldenone undecylenate during a method precision study to be within 0.3%. innovareacademics.in

Accuracy: This determines the closeness of the analytical result to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries for boldenone analysis have been reported to be in the range of 85% to 110% and 97% to 105%. rsc.orgugent.be

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For boldenone, LODs have been reported in the range of 0.05 to 0.1 ng L⁻¹, and LOQs are typically between 0.1 to 1 ng L⁻¹. rsc.org Another method for analyzing boldenone in blood had an LOQ of 0.5 ng/mL. nih.gov

Below is an interactive table summarizing typical validation parameters for boldenone analysis from various studies.

Stability-Indicating Analytical Methods

Stability-indicating methods are crucial for assessing the stability of a drug substance over time and under various environmental conditions. These methods are designed to separate the intact drug from any degradation products that may form.

Forced Degradation Studies (e.g., Acid, Base, Peroxide, Thermal, Photolytic Stability)

Forced degradation studies, also known as stress testing, are an integral part of developing and validating stability-indicating methods. researchgate.net These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation. The goal is to identify potential degradation products and demonstrate the specificity of the analytical method in resolving the parent drug from these degradants.

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for boldenone undecylenate. innovareacademics.inresearchgate.net The stress conditions applied included:

Acid Hydrolysis: Degradation was observed, leading to the formation of an unknown impurity. innovareacademics.in

Base Hydrolysis: Similar to acid hydrolysis, this condition also resulted in the formation of an unknown degradation impurity. innovareacademics.in

Oxidative Degradation: No significant degradation was observed when the analyte was subjected to oxidation with hydrogen peroxide. innovareacademics.in

Thermal Degradation: The drug was exposed to heat at 105°C for 7 days, resulting in slight degradation. innovareacademics.in

Photolytic Stability: Significant degradation was observed under photolytic stress conditions. innovareacademics.in

The mass balance in these studies was found to be between 99.5% and 99.9%, indicating that the developed method was stability-indicating. innovareacademics.inresearchgate.net

The following interactive table summarizes the results of a forced degradation study on boldenone undecylenate.

Evaluation of Degradation Products and Pathways

The detection and quantification of Boldenone undecanoate and its associated compounds are critical in various fields, including food safety, anti-doping control, and pharmaceutical quality control. rsc.org A range of sophisticated analytical methodologies has been developed to identify and measure these substances in diverse biological and pharmaceutical matrices. Concurrently, understanding the degradation of this compound is essential for assessing its stability, identifying potential impurities, and elucidating its metabolic fate. innovareacademics.inresearchgate.net

The analysis of this compound and its metabolites often involves complex sample matrices, requiring highly sensitive and specific detection methods. Chromatographic techniques coupled with mass spectrometry are the predominant methods employed for this purpose. rsc.orgresearchgate.net

Chromatographic and Spectrometric Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique known for its high specificity and ability to provide detailed structural information through fragmentation patterns. rsc.org However, it typically requires extensive sample preparation, including derivatization to increase the volatility and thermal stability of the analytes. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In recent years, there has been a significant shift towards LC-MS/MS methods. rsc.org This technique, particularly ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), offers improved robustness, sensitivity, and high detection capacity. rsc.orgnih.gov LC-MS/MS is widely used for the confirmatory analysis of 17β-boldenone, 17α-boldenone, and their precursor, androsta-1,4-diene-3,17-dione (B159171) (ADD). researchgate.net It is also suitable for the multi-residue screening of intact steroid esters in various matrices. ugent.benih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like direct analysis in real time (DART) coupled with quadrupole-Orbitrap high-resolution mass spectrometry (Q-HRMS) have been developed for identifying veterinary drug residues, including boldenone, in samples like aquacultured fish. rsc.org Ultra-high performance liquid chromatography coupled to high-resolution Orbitrap mass spectrometry has also been used to find new biomarkers for detecting the use of Boldenone undecylenate in cattle. nih.gov

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS): This method is considered the most sensitive analytical approach for confirming the endogenous or exogenous origin of boldenone, although its high cost is a notable limitation. rsc.org

Sample Preparation

Effective sample preparation is crucial for accurate analysis and often involves extraction and purification steps. Solid-phase extraction (SPE) is the most common extraction technique used, frequently with C18 or quaternary ammonium (B1175870) cartridges. rsc.orgresearchgate.netnih.gov Sample preparation for LC-MS/MS analysis may involve enzymatic hydrolysis and purification on an SPE column. researchgate.net For hair analysis, a mild digestion procedure using tris(2-carboxyethyl)phosphine hydrochloride (TCEP) has been utilized to avoid the degradation of vulnerable ester compounds. ugent.benih.gov

Validation and Performance

Analytical methods are validated according to international guidelines to ensure their reliability. innovareacademics.inresearchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rsc.orginnovareacademics.innih.gov For instance, an LC-MS/MS method for boldenone detection demonstrated excellent linearity (R² > 0.99) over a range of 0.1 ng L⁻¹ to 100 ng L⁻¹, with LODs between 0.05 to 0.1 ng L⁻¹. rsc.org Another study using LC-MS/MS for anabolic steroids in keratinous matrices showed linearity across a concentration range of 1 to 1000 pg mg⁻¹ and recoveries ranging from 85% to 110%. rsc.org

Table 1: Summary of Analytical Methodologies for Boldenone and Related Compounds

TechniqueMatrixAnalytesKey Findings/ParametersSource
LC-MS/MSUrine, Faeces17β-boldenone, 17α-boldenone, ADDSeparation on a RP-C18 column; detection via ion trap mass spectrometer with ESI or APCI source. researchgate.net
LC-MS/MSBovine HairIntact testosterone (B1683101) esters, Boldenone undecylenateLOD: 2–5 ng/g; Accuracy: 97–105%; requires mild digestion with TCEP. ugent.benih.gov
LC-MS/MSBlood, Muscle Tissue, UrineBoldenoneValidated method with SPE; LOQ in blood was 0.5 ng/mL. nih.gov
RP-HPLCBulk Drug SamplesBoldenone undecylenate and related impuritiesStability-indicating method; detection at 254 nm; validated as per ICH guidelines. innovareacademics.in
GC-MS, HPLC, TLCEquine UrineBoldenone sulfate (B86663)Sample work-up with C18 SPE followed by solvolytic cleavage of the sulfate ester. nih.gov
UHPLC-MS/MSPlasmaBoldenone and its metabolitesHigh detection capacity, improving robustness and sensitivity. rsc.org

Evaluation of Degradation Products and Pathways

Forced degradation studies are performed under various stress conditions to identify potential degradation products and establish the degradation pathways of a drug substance. innovareacademics.inresearchgate.net These studies are integral to developing stability-indicating analytical methods. innovareacademics.in

Forced Degradation Studies

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated by performing stress degradation studies on Boldenone undecylenate bulk samples. innovareacademics.inresearchgate.net The conditions tested included acid, base, hydrogen peroxide (H2O2), humidity, thermal, and photolytic stress, in accordance with International Conference on Harmonization (ICH) guidelines. innovareacademics.inresearchgate.net

The findings from these studies revealed the following:

Acid and Base Hydrolysis: Under acidic and basic conditions, Boldenone undecylenate degrades, leading to the formation of an unknown impurity at a relative retention time (RRT) of 0.33. innovareacademics.in The undecylenate ester is known to hydrolyze in aqueous alkaline conditions to form boldenone and undecylenic acid.

Photolytic Degradation: Significant degradation was observed under photolytic stress, resulting in an impurity at an RRT of 1.02. innovareacademics.in

Thermal Degradation: Slight degradation was noted under thermal stress conditions. innovareacademics.in At temperatures exceeding 200°C, decomposition can yield aromatic hydrocarbons and ketones.

Oxidative and Humidity Stress: The compound showed stability against degradation by H2O2 and humidity. researchgate.net

The mass balance in these stress studies was between 99.5% and 99.9%, confirming that the developed HPLC method was stability-indicating, as it could separate the degradation products from the main analyte. innovareacademics.inresearchgate.net

Table 2: Summary of Forced Degradation Studies on Boldenone Undecylenate

Stress ConditionObservationIdentified Degradation Products/ImpuritiesSource
Acid HydrolysisDegradation observedUnknown impurity at 0.33 RRT innovareacademics.in
Base HydrolysisDegradation observedUnknown impurity at 0.33 RRT; Boldenone and undecylenic acid innovareacademics.in
Photolytic StressSignificant degradation observedUnknown impurity at 1.02 RRT innovareacademics.in
Thermal StressSlight degradation observedAromatic hydrocarbons and ketones (at >200°C) innovareacademics.in
Oxidative (H₂O₂) StressStableNo significant degradation researchgate.net
HumidityStableNo significant degradation researchgate.net

In addition to chemical degradation, the metabolic pathways within a biological system also break down Boldenone undecylenate. The ester is rapidly hydrolyzed in vivo, releasing the active compound, boldenone. nih.gov Subsequent metabolism leads to various products, with 17α-boldenone being a major metabolite found in the urine of some species. rsc.org Other identified metabolites include 5β-androst-1-en-17β-ol-3-one (B1164880) and 5β-androst-1-en-3α,17β-diol. rsc.org

Environmental Distribution and Fate

Detection in Environmental Compartments

The environmental fate and transport of chemicals like boldenone (B1667361) are determined by processes of distribution, degradation, and transport within and between compartments such as water and soil. researchgate.net Steroidal compounds, due to their chemical properties, can adsorb to solid matter, leading to their presence in wastewater, surface water, and sludge. helsinki.fi

Wastewater treatment plants (WWTPs) are significant collection points for contaminants from human and industrial sources and can act as point sources of pollutants into receiving waters. nih.gov Androgenic compounds, including boldenone, have been detected in both the incoming raw wastewater (influent) and the treated water (effluent) released from these facilities. nih.govuq.edu.au

Research has identified and quantified anabolic-androgenic steroids (AAS) in wastewater to evaluate their release into the environment. griffith.edu.au In one study in Guangdong, China, a range of steroids were analyzed in wastewater samples. Twenty different analytes were found in wastewater, with concentrations varying significantly. nih.govcreative-diagnostics.com Another study developed a method for analyzing androgenic steroids directly from water samples, detecting boldenone alongside other androgens in wastewater influent at concentrations up to 290 ng/L. nih.govacs.org The temporal profile of boldenone in wastewater was found to be strongly correlated with that of the natural human androgen, testosterone (B1683101), which may suggest an endogenous source in some cases. nih.govacs.org

Studies targeting specific locations, such as fitness centers, have identified them as potential point sources of anabolic steroids into the wastewater system. uq.edu.au Research has also focused on optimizing detection methods, such as solid-phase extraction (SPE) coupled with ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS), to achieve low limits of detection (LOD) and quantification (LOQ) for boldenone in water, typically in the range of 0.05 to 1 ng L⁻¹. rsc.org

Table 1: Detection of Boldenone and Related Androgens in Wastewater

Location/StudyMatrixCompound(s) DetectedConcentration Range (ng/L)Source(s)
Guangdong, ChinaWastewaterMultiple Androgens0.3 - 621 nih.govcreative-diagnostics.com
Wastewater StudyWastewater InfluentBoldenone, Testosterone, etc.up to 290 nih.govacs.org
Guangzhou, ChinaWastewater InfluentBoldenone, Testosterone, etc.30.6 - 1330 researchgate.net
Fitness Centre StudyWastewater DischargeBoldenone5 - 2419 uq.edu.au

Following their passage through wastewater treatment facilities, residues of androgenic steroids can be found in receiving surface waters, such as rivers. gdut.edu.cn In a study of the Danshui River in China, ten different analytes were detected in surface water samples. nih.govcreative-diagnostics.com Specifically, 17β-boldenone was measured at a concentration of 0.4 ng/L. nih.gov Another investigation in the Pearl River basin of Guangzhou detected boldenone in surface water, with concentrations ranging from 9.3 to 550 ng/L. researchgate.net The presence of these compounds in aquatic environments is a concern as they can cause endocrine-disrupting effects in wildlife even at very low concentrations. nih.govgdut.edu.cn

Table 2: Detection of Boldenone in Surface Water

Location/Water BodyCompound DetectedConcentration (ng/L)Source(s)
Danshui River, China17β-boldenone0.4 nih.govcreative-diagnostics.com
Pearl River Basin, ChinaBoldenone9.3 - 550 researchgate.net

Occurrence in Animal Excreta and Byproducts

Boldenone undecylenate is approved for veterinary use in several countries, primarily for treating horses, calves, and lambs. mdpi.com A primary route for the compound and its metabolites to enter the environment is through animal waste. mdpi.com

Boldenone and its metabolites are excreted in large quantities in the feces of treated animals. mdpi.com Studies have shown that the metabolic profile of boldenone can differ significantly between urine and feces. In cattle, after administration of boldenone undecylenate, the main metabolites found in feces were 17α-boldenone and 5β-androst-1-en-17β-ol-3-one (B1164880) (5β-AED), while the parent compound, 17β-boldenone, was not detected. ugent.be This indicates that fecal matter is a significant source of boldenone metabolites, which can contaminate soil and water through agricultural runoff. hpc-standards.comugent.be

Research has also demonstrated the presence of both 17α- and 17β-boldenone in dried feces found on the fur of untreated veal calves, suggesting potential cross-contamination pathways within animal husbandry settings. ugent.be In a study on racing pigeons administered boldenone-17-undecylenate, the drug was detectable in feces for up to 49 days post-administration, with the free parent compound present at a constant value of 12 ng/g of lyophilized feces. nih.gov This long detection window highlights the persistence of the compound in animal excreta and the extended period during which it can be introduced into the environment. nih.gov Furthermore, it has been shown that microbial activity in equine feces can lead to the formation of boldenone from precursor compounds. kcl.ac.uk

Table 3: Boldenone and Metabolites in Animal Feces

AnimalAdministered CompoundKey Metabolites/Compounds in FecesKey FindingsSource(s)
Cattle17β-Boldenone undecylenate17α-Boldenone, 5β-AED17β-Boldenone was not detected in feces; metabolites were predominant. ugent.be
Veal CalvesUntreated17α-Boldenone, 17β-BoldenoneDetected in dried feces on fur, indicating contamination pathways. ugent.be
Racing PigeonsBoldenone-17-undecylenateBoldenone (parent compound)Detected up to 49 days post-administration at 12 ng/g. nih.gov

The use of certain animal feed ingredients can be a pathway for steroid contamination. Milk replacers, which are used in calf rearing, have been identified as a potential source of anabolic steroids and corticosteroids. researchgate.net A study was developed to detect a range of steroids, including 17α- and 17β-boldenone, in powdered milk for calves. researchgate.net While other steroids like cortisol and testosterone were frequently found, boldenone was not detected in the 50 samples of milk replacers analyzed in that specific study. researchgate.net

However, other research has linked the presence of boldenone in calves to the composition of their feed. One study investigated the residue profiles of boldenone in the urine of male veal calves fed two different commercial milk replacers. nih.gov It was found that detectable amounts of conjugated 17α-boldenone were present in the urine of all calves, with higher concentrations in those receiving a milk replacer with a greater amount of phytosterols (B1254722). nih.gov This suggests that phytosterols present in vegetable fats used in animal feed could be metabolized by the animal to produce boldenone. mdpi.comugent.benih.gov This potential for endogenous formation from feed components complicates the monitoring of illegal use and highlights a non-direct pathway for the steroid's presence in animal byproducts. mdpi.comugent.be Official surveillance reports have also noted that the presence of beta-boldenone in samples could be evidence of fecal contamination. service.gov.uk

Ecological Risk Assessment of Androgen Residues

The presence of androgens like boldenone in the environment necessitates an ecological risk assessment to understand their potential impact on aquatic organisms. nih.govgdut.edu.cn These assessments often use a risk quotient (RQ) method, which compares the measured environmental concentration (MEC) of a substance to its predicted no-effect concentration (PNEC). gdut.edu.cn An RQ value greater than 1 indicates a high risk to aquatic organisms. researchgate.netgdut.edu.cn

Androgens are known to cause potent endocrine disruptions in aquatic life even at nanogram-per-liter levels. nih.gov Studies have shown that long-term exposure to androgens can lead to adverse effects such as masculinization in female fish and reduced reproductive capacity. gdut.edu.cn In a risk assessment of androgens in rivers in South China, several compounds, including androsta-1,4-diene-3,17-dione (B159171) (ADD), a precursor and metabolite of boldenone, showed high risks to aquatic organisms with RQ values exceeding 1. researchgate.netgdut.edu.cn

A risk assessment in the Pearl River basin found that the ecological risk of androgens in wastewater influent was medium to high, while in surface water it was low to medium. researchgate.net Similarly, an assessment in Beihai Bay identified that certain steroids posed a high risk to the local ecosystem. mdpi.com The transformation of parent compounds in the environment can sometimes lead to products that retain or even have increased biological activity, which complicates risk assessments that focus solely on the removal of the original substance. acs.org Therefore, a comprehensive evaluation of the environmental fate and effects of androgen residues, including their transformation products, is crucial for protecting ecosystem health. nih.govacs.org

Biotransformation and Persistence in Environmental Systems

Boldenone undecanoate is a synthetic prodrug, meaning it is converted within the body into its active form, boldenone. wikipedia.org Its environmental fate is therefore intrinsically linked to the excretion, biotransformation, and persistence of boldenone and its various metabolites. The primary route of entry for this compound into environmental systems is through the excreta of treated animals, such as horses and cattle. dss.go.thnih.gov

Biotransformation

Once administered, this compound is hydrolyzed to release the active steroid, boldenone (17β-boldenone). swolverine.com Boldenone then undergoes extensive metabolism, and both the parent compound and its metabolites are excreted in urine and feces. dss.go.thresearchgate.net These waste products can then be introduced into the environment through manure application on agricultural lands or runoff from animal feeding operations. acs.orgamazonaws.com

Research has identified several key metabolites in cattle urine and feces following the administration of this compound. The biotransformation pathways include epimerization, oxidation, and reduction. dss.go.thresearchgate.net One of the most significant metabolites is 17α-boldenone, the epimer of the parent compound. dss.go.thresearchgate.net Another major transformation product is androst-1,4-diene-3,17-dione (ADD). dss.go.thresearchgate.net

Microbial activity plays a crucial role in the transformation of these steroids, not only within the gastrointestinal tract of animals but also within the environment itself, such as in stored manure or soil. kcl.ac.uknih.gov Studies have shown that microbes in equine and bovine feces can facilitate the interconversion of various steroids. nih.govresearchgate.net For instance, microbial activity can lead to the formation of boldenone from other related steroids present in the waste, a process driven by enzymes like 3-ketosteroid Δ1-dehydrogenase. kcl.ac.uknih.gov This complicates the ability to distinguish between naturally occurring boldenone and that originating from exogenous administration. ugent.be

The table below summarizes key biotransformation products of boldenone identified in research studies.

Table 1: Identified Biotransformation Products of Boldenone in Animal Excreta

Metabolite Name Chemical Name Matrix Species Reference
17α-Boldenone Androsta-1,4-dien-17α-ol-3-one Feces, Urine Cattle, Horse dss.go.thresearchgate.net
Androst-1,4-diene-3,17-dione (ADD) Androsta-1,4-diene-3,17-dione Feces, Urine Cattle dss.go.thresearchgate.net
5β-Androst-1-en-17β-ol-3-one 5β-Androst-1-en-17β-ol-3-one Urine Human rsc.org
5β-Androst-1-en-3α, 17β-diol 5β-Androst-1-en-3α, 17β-diol Urine Human rsc.org

Persistence

However, the persistence of the active hormone, boldenone, and related anabolic steroids provides insight into its likely environmental behavior. The degradation of steroids in the environment is influenced by factors such as temperature, moisture, and soil type. researchgate.net For example, studies on testosterone showed that its degradation in agricultural soil was significantly slower at lower temperatures. researchgate.net The persistence of these compounds allows for their transport from agricultural soils into water bodies via runoff. acs.orgamazonaws.com

The detection of boldenone in various environmental compartments confirms its release and persistence. It has been found in flush water from swine farms, agricultural runoff, and even in airborne particulate matter from cattle feedyards, indicating its potential for wider environmental distribution. amazonaws.comresearchgate.netscience.gov The presence of 17β-boldenone in swine farm wastewater at concentrations up to 6.1 ng/L has been reported. researchgate.net This environmental presence suggests that degradation processes may not be rapid enough to completely eliminate the compound following its introduction into the environment. acs.org

The table below details findings related to the environmental occurrence of boldenone, indicating its persistence.

Table 2: Environmental Occurrence and Persistence of Boldenone

Compound Matrix Finding/Concentration Location/Context Reference
Boldenone Agricultural Runoff Detected in surface waters receiving agricultural runoff. USA amazonaws.com
17β-Boldenone Swine Farm Wastewater Detected at 6.1 ng/L. Swine farm with lagoon system. researchgate.net
Boldenone Airborne Particulate Matter Detected in samples from commercial feedyards. Southern Great Plains, USA science.gov
Boldenone Soil and Water Data on degradation half-life (DT₅₀) is not available. - herts.ac.ukherts.ac.uk

Forensic and Regulatory Science

Anti-Doping Control and Compliance

World Anti-Doping Agency (WADA) Prohibited Status

Boldenone (B1667361) undecylenate, and its parent compound boldenone, are classified as S1.1 Anabolic Androgenic Steroids (AAS) on the World Anti-Doping Agency (WADA) Prohibited List. usada.orgswolverine.comukad.org.uk This classification means they are prohibited at all times, both in- and out-of-competition, for all athletes. usada.orgswolverine.com There is no approved therapeutic use for boldenone in humans, and it is not authorized by the U.S. Food and Drug Administration (FDA) for any human application. usada.orgtargetortho.com The use of boldenone is also banned in racehorses competing in events under Olympic and Paralympic rules. usada.org

The prohibition of boldenone stems from its potential to enhance performance by stimulating protein synthesis and increasing muscle mass and strength. usada.org In 2018, there were 87 adverse analytical findings (positive tests) for boldenone reported by WADA-accredited laboratories, accounting for 6% of all positive tests for anabolic agents globally. usada.org

Differentiation of Endogenous vs. Exogenous Origin

A significant challenge in anti-doping control is distinguishing between boldenone administered from an external source (exogenous) and that which may be naturally produced by the body (endogenous). nih.govnih.govtandfonline.com Boldenone and its metabolites can be present in urine at very low concentrations in individuals who have not administered the substance. usada.orgnih.gov The reasons for this endogenous presence are still under investigation, with some research suggesting it could be formed by gut bacteria or from phytosterols (B1254722) in certain plant-based foods. mdpi.comresearchgate.netnih.gov

To address this, WADA-accredited laboratories employ sophisticated analytical techniques, primarily Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). usada.orgrsc.orgwada-ama.org This method measures the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) isotopes in the boldenone molecule. Synthetic boldenone is typically derived from plant sources and has a different ¹³C/¹²C ratio compared to steroids produced naturally within the human body. wada-ama.org If the isotopic ratio of the detected boldenone falls outside the established range for endogenous production, it is considered proof of exogenous administration. nih.govwada-ama.org

Research is ongoing to identify other biomarkers that could help differentiate between endogenous and exogenous boldenone, potentially reducing the need for the costly and complex GC-C-IRMS analysis in all cases. nih.govresearchgate.net

Food Safety Regulations and Monitoring

Illegal Use as Growth Promoters in Livestock

The table below provides an overview of the regulatory status of boldenone as a growth promoter in different regions.

Region/CountryRegulatory Status
European UnionBanned for use in food-producing animals. mdpi.comeuropa.eu
United StatesNot approved for use in food-producing animals. usada.org
CanadaNot approved for use in food-producing animals. nih.gov
AustraliaUse of hormonal growth promoters is regulated, with a hormone-free program for meat exported to the EU. mdpi.com
South AfricaSome growth promoters are approved for use in cattle. mdpi.com
BrazilBanned, with a minimum required performance limit (MRPL) set for residues in bovine liver.

Surveillance and Detection in Food-Producing Animals

Regulatory authorities in various countries have established surveillance programs to monitor for the illegal use of boldenone in livestock. usada.orgeuropa.eu These programs involve the collection and analysis of samples from animals at slaughterhouses and on farms. The primary matrices for testing are urine, feces, hair, and edible tissues such as muscle and liver. mdpi.comrsc.org

The detection of boldenone and its metabolites is typically carried out using highly sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgresearchgate.netnih.gov The presence of 17β-boldenone in any concentration in the urine of some animals, like calves, is considered evidence of illegal administration, provided the sample is not contaminated with feces. mdpi.com Fecal contamination can be a confounding factor as boldenone can be formed by microorganisms in the gut. mdpi.comresearchgate.net

The following table summarizes common analytical methods and target analytes for boldenone surveillance in livestock.

Analytical MethodTarget AnalytesSample Matrix
LC-MS/MS17β-boldenone, 17α-boldenone, boldenone estersUrine, Serum, Liver, Muscle researchgate.netnih.gov
GC-MS17β-boldenone, 5β-androst-1-en-17β-ol-3-one (B1164880) (metabolite)Urine nih.govresearchgate.net
GC-C-IRMSIsotopic ratio of boldenoneUrine wada-ama.orgnih.gov

Postmortem Forensic Analysis and Detection in Human Specimens

In cases of sudden death, particularly in athletes or individuals known to use anabolic steroids, postmortem forensic analysis can be crucial in determining the role of these substances. mdpi.comoup.com Boldenone undecylenate and its metabolites can be detected in various postmortem specimens, providing evidence of use.

A study on a male who died after injecting boldenone undecylenate found varying concentrations of boldenone in different postmortem samples. researchgate.netnih.gov This highlights the importance of collecting multiple specimen types for a comprehensive toxicological investigation.

The table below shows the concentrations of boldenone found in different postmortem specimens from a case of fatal boldenone undecylenate injection. researchgate.netnih.gov

SpecimenBoldenone Concentration
Femoral Vein Blood140.44 ng/mL
Heart Blood25.74 ng/mL
Muscle Tissue (injection site)142.3 ng/g
Urine3474 ng/mL

Long-term abuse of anabolic steroids can be documented through the analysis of keratinous matrices like hair and nails. rsc.orgoup.com These matrices offer a much wider window of detection compared to blood and urine, which reflect more recent use. researchgate.netoup.com In one case of a former weightlifter who died from cardiac insufficiency, hair analysis revealed the presence of boldenone and other steroids, while blood and urine tests provided a less complete picture of his long-term substance use. oup.com

Research in animal models suggests that exposure to boldenone can cause biochemical and histological changes in skeletal muscle that may have implications for estimating the postmortem interval (PMI). nih.gov These findings indicate that the presence of boldenone could potentially alter the typical postmortem processes, a factor that forensic practitioners should consider. nih.gov

Challenges in Regulatory Analysis and Reference Material Access

The regulation and forensic analysis of boldenone undecylenate are fraught with significant challenges that impact the ability of laboratories to detect its misuse and ensure compliance with anti-doping and food safety regulations. These challenges stem from the compound's complex metabolic profile, the potential for endogenous presence, analytical difficulties in various biological matrices, and critical issues surrounding the availability of and access to essential reference materials.

Analytical Hurdles in Detection and Quantification

Regulatory analysis of boldenone undecylenate is complicated by several scientific and technical factors.

Metabolic Complexity and Long-term Detection: Boldenone undecylenate is a prodrug that is slowly released from the injection site and hydrolyzed to form boldenone. wikipedia.org The parent ester, boldenone undecylenate, can be detected in serum for a limited time post-administration, providing unequivocal proof of treatment. acs.org However, the long undecylenate ester chain results in a very slow release and a long half-life of approximately 14 days, meaning metabolites can be detected for months after administration. icfitnessclub.comswolverine.com The body metabolizes boldenone into a wide array of compounds. In humans, identified metabolites include 5β-androst-1-en-17β-ol-3-one (BM1), 5β-androst-1-en-3α, 17β-diol, and 5β-androst-1-en-3α-ol-17-one. rsc.orgresearchgate.net In cattle, the primary metabolite is 17α-boldenone, whereas in horses and humans, it is 17β-boldenone. rsc.orgugent.be This species-specific metabolism requires different analytical targets depending on the context (human sports doping vs. veterinary control in livestock). rsc.org The slow release and metabolism to more hydrophobic compounds can result in very low concentrations of metabolites in biological fluids, posing a detection challenge. rsc.org

Endogenous vs. Exogenous Origin: A primary challenge in both sports doping and food safety is distinguishing between the illegal administration of boldenone and its natural, or endogenous, occurrence. nih.gov Boldenone and its metabolites have been detected at low concentrations in urine from untreated animals, including cattle and horses, and even in humans. rsc.orgugent.bemdpi.comresearchgate.net This natural presence is believed to arise from the metabolism of phytosterols found in animal feed or from microbial activity in the gastrointestinal tract or during sample storage. rsc.orgugent.benih.gov To address this, regulatory bodies like the World Anti-Doping Agency (WADA) have established threshold levels. For instance, findings for boldenone and/or its metabolites above 30 ng/mL in human urine are typically considered Adverse Analytical Findings (AAFs) without the need for further testing, unless sample degradation is suspected. wada-ama.orgwada-ama.org For concentrations below this threshold, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is required to confirm an exogenous origin by analyzing the carbon isotope ratio. rsc.orgwada-ama.orgwada-ama.org However, the GC/C/IRMS approach is less suitable for equine sports due to the plant-rich diet of horses, which can have a similar carbon signature to synthetic steroids. kcl.ac.uk

Matrix Effects and Low-Concentration Detection: The detection of boldenone and its metabolites is often performed on complex biological matrices such as urine, blood (serum/plasma), and hair. acs.orgrsc.orgugent.be These matrices contain numerous interfering substances that can suppress or enhance the analytical signal, complicating detection and quantification, especially at the low concentrations at which boldenone metabolites are often present. rsc.orgresearchgate.netresearchgate.net Sample contamination is another significant issue. In veterinary control, fecal cross-contamination of urine samples can lead to false-positive results for boldenone, as the compound and its metabolites can be excreted in feces. ugent.bemdpi.com This necessitates strict sampling protocols to ensure the integrity of the results. mdpi.com Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are employed to achieve the necessary sensitivity and selectivity to overcome these matrix effects. acs.orgrsc.orgresearchgate.net

Isomeric and Isobaric Interferences: Analytical methods must be able to differentiate boldenone and its metabolites from other structurally similar endogenous steroids. rsc.orgresearchgate.net For example, boldenone is an isomer of testosterone (B1683101), differing only by an additional double bond. Furthermore, its metabolites can be isomeric (same formula, different structure) or isobaric (same mass, different formula) with other endogenous compounds. acs.org Techniques like high-resolution ion mobility spectrometry (IMS) are being explored to separate isomeric species that may not be distinguishable by mass spectrometry alone. acs.org The ability to chromatographically separate and uniquely identify these compounds is crucial for avoiding false positives and ensuring the accuracy of regulatory testing.

Challenges in Regulatory Analysis of Boldenone

Challenge Description Key Analytical Technique(s) Citations
Metabolic Complexity Boldenone metabolizes into numerous compounds, with different primary metabolites across species (e.g., 17α-boldenone in cattle, 17β-boldenone in humans). The long ester chain leads to a prolonged detection window. LC-MS/MS, GC-MS icfitnessclub.comrsc.orgresearchgate.netugent.be
Endogenous Origin Naturally occurring boldenone (from phytosterols or microbial activity) complicates the interpretation of low-concentration findings in urine. GC-C-IRMS rsc.orgmdpi.comnih.govwada-ama.org
Matrix Interference Complex biological samples like urine and hair contain substances that can interfere with the detection of target analytes, especially at low levels. LC-MS/MS, HRMS rsc.orgresearchgate.netresearchgate.net
Sample Contamination Fecal contamination of urine samples can introduce boldenone, leading to potential false-positive results in veterinary testing. Strict Sampling Protocols rsc.orgugent.bemdpi.com

| Isomeric Differentiation | Distinguishing boldenone and its metabolites from other structurally similar endogenous steroids is critical to prevent misidentification. | High-Resolution IMS, GC/C/IRMS | rsc.orgacs.org |

Reference Material Accessibility and Standardization

The reliability and harmonization of analytical testing for boldenone undecylenate are fundamentally dependent on the availability of high-purity reference materials.

Scarcity of Certified Reference Materials (CRMs): A significant challenge for forensic and regulatory laboratories is the limited availability of Certified Reference Materials (CRMs) for boldenone undecylenate, its numerous metabolites, and potential impurities. researchgate.netdshs-koeln.de While reference standards for the parent compound are commercially available, obtaining CRMs for metabolites like 5β-androst-1-en-17β-ol-3-one or for process-related impurities and degradation products is often difficult. researchgate.netpharmaffiliates.compharmaffiliates.com Many metabolites are not commercially available, particularly to laboratories not accredited by WADA, which hinders research and the development of robust detection methods. researchgate.net CRMs are essential analytical benchmarks used for method development, validation, calibration of instruments, and ensuring the traceability of measurements. dshs-koeln.deindustry.gov.aucaymanchem.com

Challenges in Synthesis and Characterization: The production of steroid CRMs is a complex process. It involves the chemical synthesis of the target compound, which can be a multi-step and challenging endeavor, followed by rigorous characterization to establish its purity and identity with a high degree of confidence. dshs-koeln.de This characterization must be performed according to international standards, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. dshs-koeln.deindustry.gov.au The process requires extensive analytical work to assign property values and their associated uncertainties, ensuring the material is fit for its intended purpose in quantitative analysis. dshs-koeln.deindustry.gov.au

Impact on Method Validation and Inter-laboratory Harmonization: The lack of accessible CRMs directly impacts a laboratory's ability to validate its analytical methods properly. dshs-koeln.de Method validation ensures that a procedure is reliable, reproducible, and accurate for its intended use. Without CRMs, it is difficult to establish metrological traceability and ensure that results from different laboratories are comparable. industry.gov.au This lack of harmonization is a critical issue in international contexts like sports doping control and food safety, where results must be defensible and consistent across jurisdictions. dshs-koeln.de Organizations like the National Measurement Institute of Australia and LGC Standards are working to produce and distribute CRMs for anabolic steroids to address this gap and support the global anti-doping and regulatory community. dshs-koeln.deindustry.gov.aulgcstandards.com

Availability of Reference Materials for Boldenone and Related Compounds

Compound Type Availability Status Challenges Importance Citations
Parent Compound (Boldenone Undecylenate) Generally Commercially Available Purity and certification can vary. Instrument calibration, quality control. pharmaffiliates.com
Metabolites (e.g., BM1, 17α-Boldenone) Limited; Especially for non-WADA labs Complex synthesis; not widely commercialized. Identification of misuse, species-specific detection. researchgate.netdshs-koeln.de
Certified Reference Materials (CRMs) Scarce Rigorous, costly production and characterization process under ISO 17034. Method validation, inter-laboratory harmonization, legal defensibility. dshs-koeln.deindustry.gov.aucaymanchem.com

| Impurities & Degradation Products | Limited; Often custom synthesis | Identification and synthesis require extensive research. | Stability studies, impurity profiling for quality control of pharmaceutical products. | pharmaffiliates.cominnovareacademics.in |

Advanced Research Perspectives and Future Directions

Elucidation of Undefined Biosynthetic and Metabolic Pathways

While boldenone (B1667361) is known to be a synthetic anabolic steroid, its precise biosynthetic pathway is not fully understood. rsc.org Endogenous production of boldenone has been observed in some animal species, such as horses, which complicates anti-doping control measures. rsc.org The formation of boldenone in these cases might be linked to microbial activity in the gastrointestinal tract or occur during sample storage. rsc.org Further research is needed to fully map these endogenous production routes.

The metabolism of boldenone undecylenate is complex and varies across species. rsc.orgugent.be After administration, it is hydrolyzed to boldenone, which then undergoes further metabolic transformations. wikipedia.org In humans, boldenone is rapidly metabolized, and its metabolites are excreted in the urine. nih.gov The primary metabolites result from processes like reduction at the C4 position and oxidation at the C3 and C17 positions. nih.gov However, there are still undefined metabolic pathways. Recent studies have identified novel metabolites, including cysteine and N-acetylcysteine (NAC) conjugates of its precursor, boldione, suggesting new avenues of metabolism. rsc.org The identification of sulfated metabolites, such as boldenone sulfate (B86663) and epiboldenone (B1247200) sulfate, in human urine provides additional markers for detecting its use. researchgate.net A comprehensive understanding of these pathways is crucial for developing more accurate detection methods.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The detection of boldenone undecylenate and its metabolites is a critical area of research, particularly in the contexts of anti-doping and food safety. rsc.org Current methods face challenges due to matrix interferences and the presence of structurally similar endogenous steroids at low concentrations. rsc.org

Advanced analytical techniques are continuously being developed to overcome these hurdles. High-performance liquid chromatography (HPLC) combined with ELISA has been used for screening and confirmation in various animal matrices like serum and feces. nih.govnih.gov More sophisticated methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for the simultaneous detection of boldenone esters and other anabolic steroids. rsc.org The use of dried blood spot (DBS) sampling is a novel, minimally invasive approach that simplifies sample collection and storage. rsc.org

To differentiate between endogenous and exogenous boldenone, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is employed. nih.govnih.gov This technique analyzes the carbon isotope ratio, which can distinguish between naturally occurring and synthetic steroids. nih.gov A novel method coupling liquid chromatography with gas chromatography and C-IRMS has been developed to improve the analysis of urine samples. nih.gov Furthermore, non-targeted approaches using ultra-high performance liquid chromatography coupled to high-resolution orbitrap mass spectrometry are being explored to identify new potential biomarkers of boldenone use. nih.gov

Comprehensive ADME Profiling in Diverse Species

The absorption, distribution, metabolism, and excretion (ADME) of boldenone undecylenate can differ significantly among various animal species. rsc.orgmerckvetmanual.com Understanding these species-specific differences is vital for both veterinary applications and food safety regulations. nih.gov

Absorption: Following intramuscular injection, boldenone undecylenate forms a depot from which it is slowly released and hydrolyzed to the active compound, boldenone. wikipedia.orgresearchgate.net The slow hydrolysis of the undecylenate ester contributes to its long elimination period. researchgate.net

Distribution: Once absorbed, boldenone is transported via the bloodstream to target tissues where it exerts its effects by binding to the androgen receptor. drugbank.com Being lipid-soluble, it has the potential to accumulate in fatty tissues. merckvetmanual.com

Metabolism: The metabolic profile of boldenone varies between species. In cattle, the primary metabolite found in urine is 17α-boldenone, while in feces, 17α-boldenone and 5β-androst-1-en-3,17-dione are predominant. ugent.be In humans, metabolites are formed through reduction and oxidation reactions. nih.gov Research has highlighted that a significant portion of studies focus on cattle, horses, and rodents, indicating a need for more comprehensive metabolic studies in a broader range of species. rsc.org

Excretion: The excretion of boldenone and its metabolites primarily occurs through urine and feces. ugent.be The excretion patterns and the specific metabolites excreted can vary considerably between species. ugent.be For instance, in horses treated with boldenone undecylenate, the parent compound was detected in serum for up to 28 days and in unhydrolyzed urine for up to 56 days. nih.gov In pigeons, the drug was detectable in feces for up to 49 days after a single administration. nih.gov

Table 1: ADME Profile of Boldenone Undecylenate in Select Species

Species Absorption Key Metabolites Excretion Route Detection Window Reference
Horse Slow release from IM injectionBoldenoneSerum, UrineUp to 56 days in urine nih.gov
Cattle Slow release from IM injection17α-boldenone, 5β-androst-1-en-3,17-dioneUrine, Feces- ugent.be
Pigeon Slow release from IM injectionBoldenoneFecesUp to 49 days nih.gov
Human Rapidly metabolized17β-hydroxy-5β-androst-1-en-3-oneUrine- nih.gov

Mechanistic Studies on Long-Term Biochemical Alterations (Excluding Adverse Effects)

Long-term exposure to boldenone undecylenate can induce a range of biochemical alterations beyond its primary anabolic effects. These changes are a subject of ongoing research to understand the broader physiological impact of the compound.

Studies in animals have shown that boldenone administration can influence hematological parameters. For instance, in broiler chicks, it led to a significant increase in red blood cell count, hematocrit, and hemoglobin values, suggesting an enhancement of erythropoiesis. nih.gov This is thought to be mediated by the stimulation of erythropoietin release from the kidneys. wikipedia.org

At the cellular level, boldenone interacts with androgen receptors to regulate gene transcription, which leads to increased protein synthesis and nitrogen retention. drugbank.comnih.gov Research has also indicated that boldenone can affect the expression of other proteins. For example, studies in rats have shown a significant increase in the expression of Heat Shock Protein 90 (Hsp90) in hepatic and renal tissues following boldenone treatment. nih.gov Furthermore, boldenone administration has been shown to alter lipid profiles, leading to increases in total cholesterol, triglycerides, and low-density lipoprotein cholesterol. nih.gov In rabbits, boldenone treatment was associated with a significant decrease in serum testosterone (B1683101) levels and an increase in estradiol (B170435) levels. researchgate.net

Environmental Risk Mitigation Strategies

The use of boldenone undecylenate in livestock farming raises concerns about its potential environmental impact. The excretion of the compound and its metabolites into the environment can lead to contamination of soil and water systems. Research in this area focuses on understanding the environmental fate of boldenone and developing strategies to mitigate these risks.

The presence of boldenone in the environment is a concern as it can be formed from phytosterols (B1254722) found in vegetable matter, which complicates the distinction between natural and anthropogenic sources. nih.gov Surveillance programs in many countries test for boldenone in animals intended for food production to prevent its entry into the food chain. usada.org

Future research in this area should focus on the degradation pathways of boldenone in different environmental compartments and the development of effective waste management practices for animal farming operations that use this compound. This could include bioremediation strategies or advanced oxidation processes to break down the steroid in waste streams before it enters the environment.

Computational Modeling and Simulation of Pharmacokinetics and Mechanisms

Computational modeling and simulation are becoming increasingly valuable tools in pharmacology and toxicology. These in silico approaches can be used to predict the pharmacokinetic properties and mechanisms of action of compounds like boldenone undecylenate, reducing the need for extensive animal testing.

Mechanistic modeling can be used to explore the interaction of boldenone with the androgen receptor and to simulate the downstream effects on gene expression and protein synthesis. drugbank.com These models can also help to predict potential off-target effects and to understand the biochemical alterations observed in experimental studies. The development and validation of robust computational models for boldenone will require the integration of existing experimental data and further research to refine the model parameters.

Research on Derivatives with Modified Pharmacological Profiles (Excluding Clinical Applications)

Research into derivatives of boldenone aims to create new molecules with modified pharmacological properties. This research is often focused on understanding structure-activity relationships and exploring novel biochemical interactions, rather than on developing new clinical applications.

Enzymatic modifications of the steroid scaffold are a promising area of research for creating novel derivatives. rsc.org For example, hydroxylation reactions mediated by enzymes like P450s and α-ketoglutarate-dependent dioxygenases can introduce hydroxyl groups at various positions on the steroid nucleus, potentially altering its binding affinity for receptors and its metabolic stability. rsc.org Glycosylation, the attachment of sugar moieties, is another modification that can significantly change the properties of a steroid. rsc.org

By systematically synthesizing and evaluating a range of boldenone derivatives, researchers can gain a deeper understanding of how specific structural modifications influence pharmacological activity. This knowledge can contribute to the broader field of steroid chemistry and pharmacology.

Q & A

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear mixed-effects modeling (NONMEM) accounts for inter-individual variability in ester hydrolysis rates. For small cohorts, Bayesian hierarchical models improve power. Report outcomes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.